molecular formula C11H9ClN2O3 B7843357 3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B7843357
M. Wt: 252.65 g/mol
InChI Key: DJWBGQGDYLWKDH-UHFFFAOYSA-N
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Description

3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-chlorophenyl group and at position 2 with a propanoic acid chain. The 1,3,4-oxadiazole moiety is a five-membered aromatic ring containing two nitrogen and one oxygen atom, known for its metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name

3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-3-1-2-7(6-8)11-14-13-9(17-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWBGQGDYLWKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Pathway

The formation of the 1,3,4-oxadiazole ring is most commonly achieved via cyclodehydration of O-acylamidoximes. This method, adapted from DNA-encoded library synthesis, involves three key steps:

  • Amidoxime Formation : A nitrile precursor reacts with hydroxylamine under basic conditions to form an amidoxime intermediate.

  • O-Acylation : The amidoxime is acylated with a carboxylic acid derivative, such as 3-chlorophenylpropanoic acid, to yield an O-acylamidoxime.

  • Cyclodehydration : Heating the O-acylamidoxime in a borate buffer (pH 9.5) at 90°C induces intramolecular cyclization, eliminating water and forming the oxadiazole ring.

Optimization of Cyclodehydration

Cyclodehydration efficiency depends on temperature, pH, and additives:

ParameterOptimal ConditionConversion YieldSide Products
Temperature90°C51–92%Hydrolyzed amidoxime
Buffer SystempH 9.5 borate83%Unreacted starting material
AdditiveN,N-Diisopropylethylamine92%O-Acylamidoxime cleavage

Higher temperatures (90°C) and alkaline conditions suppress hydrolysis of the O-acylamidoxime, favoring oxadiazole formation.

Multi-Step Synthesis via Hydrazide Intermediates

Ester Hydrolysis to Propanoic Acid

A parallel route begins with the synthesis of ethyl 3-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoate, followed by hydrolysis:

  • Ester Preparation : A thiophene or quinoline derivative is functionalized with an ethyl propanoate group via Grignard or alkylation reactions.

  • Base-Catalyzed Hydrolysis : The ester is treated with sodium hydroxide in aqueous ethanol, yielding the free propanoic acid.

Example Procedure :

  • Reactants : Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (10 mmol), NaOH (10 mmol)

  • Conditions : 25°C, 10 hours

  • Yield : 89% after crystallization.

Hydrazide Formation and Cyclization

Hydrazides serve as precursors for oxadiazole synthesis:

  • Hydrazinolysis : The ester reacts with hydrazine hydrate in ethanol under reflux to form a hydrazide.

  • Cyclodehydration with Carbon Disulfide : The hydrazide is treated with carbon disulfide and potassium hydroxide, forming a 1,3,4-oxadiazole-5-thione intermediate.

  • Desulfurization : The thione group is replaced with a 3-chlorophenyl group via nucleophilic aromatic substitution.

Key Data :

  • Reaction Time : 10 hours (reflux)

  • Yield : 72% for hydrazide; 68% for oxadiazole-5-thione.

Direct Coupling via Carbodiimide Chemistry

DCC/NHS-Mediated Amidation

For analogs with modified side chains, carbodiimide coupling is employed:

  • Activation : 3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).

  • Amine Coupling : The activated ester reacts with primary or secondary amines (e.g., benzylamine, morpholine) to form amide derivatives.

Optimization Insights :

  • Solvent : Dry acetonitrile minimizes side reactions.

  • Temperature : 0°C initial stirring, followed by room temperature.

  • Byproduct Removal : Repeated filtration and washing with ethyl acetate eliminate dicyclohexyl urea.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsTypical Yield
CyclodehydrationHigh purity, scalableRequires precise pH control51–92%
Hydrazide CyclizationVersatile for thione derivativesMulti-step, lower overall yield68%
DCC CouplingRapid functionalizationCostly reagents, byproduct formation75–85%

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.63 (t, J = 6.0 Hz, CH₂CO), 4.42 (t, J = 6.0 Hz, NCH₂), 7.11–7.52 (m, Ar–H).

  • ¹³C NMR : 32.8 (CH₂CO), 166.5 (C=O), 172.8 (oxadiazole C=N).

  • MS (MALDI) : m/z 240.24 [M + Na]⁺.

Purity and Stability

  • HPLC Purity : >98% under reverse-phase conditions (C18 column, acetonitrile/water).

  • Storage : Stable at −20°C for 12 months; susceptible to hydrolysis in acidic media .

Chemical Reactions Analysis

Types of Reactions: 3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Cholinesterase Inhibition

Recent studies have highlighted the potential of oxadiazole derivatives, including 3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid, as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that related compounds show moderate dual inhibition with IC50 values ranging from 12.8 to 99.2 µM for AChE and higher for BChE . The oxadiazole scaffold contributes to enhanced pharmacological activity through hydrogen bonding interactions with the active sites of these enzymes.

CompoundAChE IC50 (µM)BChE IC50 (µM)
3t12.853.05
3b33.9>105
3s>500>500

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies on oxadiazole/chalcone hybrids demonstrate promising cytotoxic effects against various leukemia cell lines (K-562, KG-1a, Jurkat). For instance, one derivative exhibited an IC50 of 1.95 µM against K-562 cells . The mechanism involves inhibition of key signaling pathways such as EGFR and Src, making these compounds potential candidates for cancer therapy.

CompoundTarget Cell LineIC50 (µM)
8vK-5621.95
8vJurkat2.36
8vKG-1a3.45

P-Glycoprotein Inhibition

Another significant application is in the inhibition of P-glycoprotein (P-gp), which plays a crucial role in drug resistance in cancer therapy. Compounds based on the oxadiazole structure have shown potential in overcoming this resistance by modulating P-gp activity . This property could enhance the efficacy of existing chemotherapeutic agents.

Case Study: Synthesis and Evaluation of Oxadiazole Derivatives

A study synthesized various oxadiazole derivatives and evaluated their biological activities against cholinesterases and cancer cell lines. The results indicated that structural modifications significantly influenced their inhibitory potency and selectivity . For example, compounds with longer alkyl chains exhibited improved AChE inhibitory activity.

Case Study: Anticancer Screening

In another study focusing on oxadiazole/chalcone hybrids, several compounds were screened for their anticancer properties using MTT assays. The findings revealed that specific substitutions on the oxadiazole ring could drastically enhance cytotoxicity against leukemia cells while maintaining selectivity towards non-cancerous cells .

Mechanism of Action

The mechanism by which 3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The aryl group at position 5 of the oxadiazole ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Aryl Group Molecular Formula Molecular Weight Key NMR Shifts (δ, ppm) HRMS Data (m/z) Purity (%)
3-((5-(2-Chloro-4-methylphenyl)-oxadiazol-2-yl)thio)propanoic acid 2-Cl, 4-CH₃ C₁₂H₁₂ClN₂O₃S 299.75 7.85 (d, J=8.0 Hz), 2.40 (s) 321.0070 [M+Na]⁺ 98
3-((5-(2,4-Dichlorophenyl)-oxadiazol-2-yl)thio)propanoic acid 2,4-diCl C₁₁H₈Cl₂N₂O₃S 319.16 7.90 (d, J=8.5 Hz), 7.57 (d, J=2.0 Hz) 318.9 [M+H]⁺ 95
3-(5-(3-(Trifluoromethyl)phenyl)-oxadiazol-2-yl)propanoic acid 3-CF₃ C₁₂H₉F₃N₂O₃ 286.20 Not reported Discontinued N/A
3-[5-(2,4-Difluorophenyl)-oxazol-2-yl]propanoic acid 2,4-diF (oxazole core) C₁₂H₉F₂NO₃ 253.20 Not reported 253.2 [M+H]⁺ N/A

Key Observations :

  • Electron-withdrawing substituents (Cl, CF₃) enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes. For example, dichloro-substituted analogs (e.g., 2,4-diCl) exhibit higher molecular weights and altered NMR shifts compared to monochloro derivatives .
  • Trifluoromethyl groups (CF₃) increase lipophilicity but may reduce aqueous solubility, as seen in discontinued analogs .

Variations in the Side Chain

The side chain at position 2 of the oxadiazole ring modulates solubility and interaction with biological targets:

Compound Name Side Chain Structure Molecular Weight HPLC Retention (min) Biological Activity (if reported)
3-(5-(3-Chlorophenyl)-oxadiazol-2-yl)propanoic acid Propanoic acid (C₃H₄O₂) 252.67 Not reported Unknown
4-((5-(2,4-Dichlorophenyl)-oxadiazol-2-yl)thio)butanoic acid Butanoic acid (C₄H₆O₂) 342.20 6.82 Rho/Myocar inhibitor (IC₅₀: <1 µM)
5-((5-(2,4-Dichlorophenyl)-oxadiazol-2-yl)thio)pentanoic acid Pentanoic acid (C₅H₈O₂) 356.23 Not reported Rho/Myocar inhibitor (IC₅₀: ~0.5 µM)
2-{[5-(4-Chlorophenyl)-oxadiazol-2-yl]sulfanyl}propanoic acid Sulfanyl-propanoic acid 285.73 Not reported Antimicrobial (Gram-positive bacteria)

Key Observations :

  • Longer alkyl chains (butanoic/pentanoic acid) improve inhibitory potency against Rho/Myocar, likely due to enhanced hydrophobic interactions with enzyme pockets .
  • Sulfanyl (-S-) linkages (vs. direct propanoic acid attachment) reduce molecular weight but may compromise stability, as seen in antimicrobial derivatives .

Biological Activity

3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, along with structure-activity relationships (SAR) derived from various studies.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Inhibition of FAK Activity : A study synthesized several oxadiazole derivatives and evaluated their inhibitory effects on focal adhesion kinase (FAK), a key player in cancer cell proliferation and survival. The most potent compound exhibited an IC50 value of 0.78 μM against FAK, demonstrating the potential of oxadiazoles in targeting cancer pathways .
  • Bcl-2 Inhibition : Another study focused on 2-(1H-indol-3-yl)-5-substituted-1,3,4-oxadiazoles as pro-apoptotic agents. The lead compound showed selective inhibition against Bcl-2 positive human cancer cell lines with IC50 values ranging from 0.52 to 0.88 μM . This highlights the role of oxadiazoles in promoting apoptosis in cancer cells.

Antibacterial Activity

Oxadiazole derivatives have also been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Research Findings

A comprehensive study assessed the antibacterial activity of various synthesized alkaloids and their oxadiazole derivatives. The results indicated that certain compounds demonstrated MIC values ranging from 4.69 to 156.47 µM against different bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, oxadiazoles have shown promising antifungal activity.

Evaluation

Research findings reveal that specific oxadiazole derivatives exhibited antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM . This suggests a broad-spectrum potential for these compounds in treating fungal infections.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives.

CompoundSubstituentIC50 (µM)Biological Activity
1-Cl0.78FAK Inhibition
2-CF30.52 - 0.88Bcl-2 Inhibition
3-Me16.69Antifungal Activity

The data indicates that specific substitutions on the oxadiazole ring significantly influence biological activity, emphasizing the importance of functional group positioning and electronic effects in drug design.

Q & A

Q. What are the key synthetic routes for 3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of a chlorophenyl-substituted hydrazide with a malonic acid derivative. Key steps include:

Hydrazide formation : React 3-chlorobenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate.

Oxadiazole cyclization : Treat the hydrazide with malonyl chloride under reflux in anhydrous THF, catalyzed by POCl₃, to form the 1,3,4-oxadiazole ring.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product, yielding ~65–75% purity.

Q. Critical Factors :

  • Temperature : Excess heat (>100°C) may degrade the oxadiazole ring.
  • Catalyst : POCl₃ enhances cyclization efficiency but requires strict moisture control.
  • Solvent : Anhydrous THF minimizes side reactions compared to DMF .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Hydrazine hydrate, RT, 12h8590%
2Malonyl chloride, POCl₃, THF, 80°C7288%

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 8.2–8.4 ppm (aromatic protons) and δ 2.5–3.0 ppm (propanoic acid chain).
  • FT-IR : Confirm the oxadiazole ring via C=N stretch at ~1600 cm⁻¹ and carboxylic acid O-H at ~2500–3300 cm⁻¹.
  • X-ray crystallography : Resolve the planar oxadiazole ring and chlorophenyl orientation (bond angles: 120–125°) .

Validation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak ([M+H]⁺ = 281.05) .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer: Focus on enzyme inhibition and cytotoxicity:

Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

Antimicrobial activity : Test against E. coli and S. aureus via broth microdilution (MIC range: 25–100 µg/mL).

Cytotoxicity : Use MTT assays on HEK-293 cells to assess biocompatibility (≤50% inhibition at 50 µM).

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs for statistical validity .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer: Conflicting solubility arises from the compound’s amphiphilic nature (polar oxadiazole vs. hydrophobic chlorophenyl group). Strategies:

Solvent mixtures : Use DMSO-water gradients (e.g., 10% DMSO in PBS) for balanced solubility.

Co-solvents : Add 1–5% Tween-80 to aqueous buffers to enhance dispersion.

pH adjustment : Ionize the carboxylic acid group at pH > 6.0 to improve aqueous solubility.

Validation : Measure solubility via UV-Vis spectroscopy at λmax = 270 nm .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations:

Docking : Target the ATP-binding pocket of EGFR (PDB ID: 1M17). Key interactions:

  • Chlorophenyl group with hydrophobic residues (Leu694, Val702).
  • Oxadiazole N-atoms with Lys721 via hydrogen bonding.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).

Validation : Compare with experimental IC₅₀ values from kinase assays .

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer: Discrepancies often stem from assay conditions or impurity profiles. Mitigation steps:

Purity verification : Use HPLC-MS to confirm ≥95% purity.

Standardize assays : Adopt CLSI guidelines for antimicrobial tests.

Control variables : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).

Case Study : A 2023 study attributed antifungal activity to a 5% impurity (chlorophenyl byproduct), resolved via preparative TLC .

Q. What strategies optimize the compound’s stability during long-term storage?

Methodological Answer: Stability is pH- and light-sensitive. Recommendations:

Storage : Lyophilize and store at −20°C in amber vials under argon.

Buffering : Use citrate buffer (pH 4.0) to prevent carboxylic acid degradation.

Light protection : Add 0.1% w/v ascorbic acid as a radical scavenger.

Q. Stability Data :

ConditionDegradation (%) at 6 Months
−20°C, dark<5%
RT, light>40%

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